![molecular formula C21H22BrN3O4S B405366 N-(4-bromophenyl)-6-methyl-2-sulfanylidene-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxamide CAS No. 331870-24-7](/img/structure/B405366.png)
N-(4-bromophenyl)-6-methyl-2-sulfanylidene-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxamide
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Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including a bromophenyl group, a trimethoxyphenyl group, and a dihydropyrimidine group . These groups are common in many pharmaceuticals and biologically active compounds.
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic techniques such as NMR and IR . For instance, the NMR spectrum of a similar compound, N-{[1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl] methyl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide, has been reported .Scientific Research Applications
Optoelectronic Material Development N-(4-bromophenyl)-6-methyl-2-sulfanylidene-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxamide, due to its structural resemblance to pyrimidine derivatives, has potential applications in the field of optoelectronic materials. Pyrimidine and its derivatives have been explored for their use in electronic devices, luminescent elements, and photoelectric conversion elements. The incorporation of pyrimidine fragments into π-extended conjugated systems enhances the creation of novel optoelectronic materials, including materials for organic light-emitting diodes (OLEDs) and dye-sensitized solar cells. Electroluminescent properties and the potential for fabricating nonlinear optical materials have also been noted, showcasing the versatile applications of pyrimidine derivatives in advanced material science (Lipunova et al., 2018).
Central Nervous System (CNS) Drug Synthesis Considering the broad spectrum of biological activities associated with pyrimidine derivatives, including their role in central nervous system (CNS) effects, this compound may serve as a lead compound for the synthesis of novel CNS drugs. The structural features enabling interaction with CNS targets suggest potential therapeutic applications ranging from the management of depression to the modulation of convulsive states (Saganuwan, 2017).
Hybrid Catalysts in Medicinal Chemistry Hybrid catalysts play a critical role in the synthesis of complex organic compounds, including pyrimidine scaffolds, which are precursors in medicinal and pharmaceutical industries. The use of diversified hybrid catalysts for the synthesis of pyrimidine scaffolds highlights the compound's significance in the development of lead molecules for pharmaceutical applications. This underscores the importance of this compound in medicinal chemistry, especially in the synthesis of compounds with potential therapeutic applications (Parmar et al., 2023).
Antitubercular Activity The pyrimidine core is known for its broad synthetic applications and bioavailability, indicating that derivatives of this compound might exhibit antitubercular activity. Research on pyranopyrimidine scaffolds, to which the compound is structurally related, suggests its potential utility in the discovery and development of new antitubercular agents, reinforcing the value of pyrimidine derivatives in addressing infectious diseases (Asif, 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4-bromophenyl)-6-methyl-2-sulfanylidene-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrN3O4S/c1-11-17(20(26)24-14-7-5-13(22)6-8-14)18(25-21(30)23-11)12-9-15(27-2)19(29-4)16(10-12)28-3/h5-10,18H,1-4H3,(H,24,26)(H2,23,25,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPIFRWMFZXHHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)NC3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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